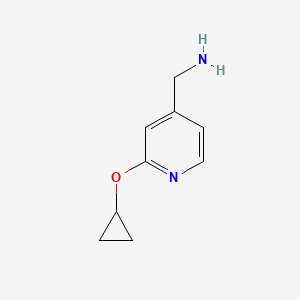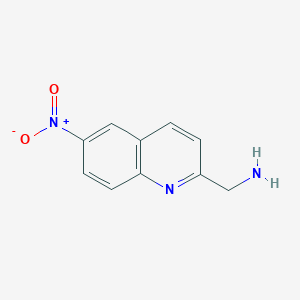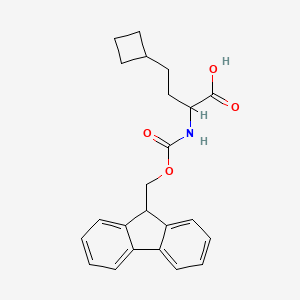
(R)-4-aminochromane-6-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-aminochromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring, an amino group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-aminochromane-6-carboxylic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the asymmetric hydrogenation of a suitable precursor to introduce chirality, followed by functional group transformations to install the amino and carboxylic acid groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of ®-4-aminochromane-6-carboxylic acid hydrochloride may involve large-scale asymmetric hydrogenation processes, utilizing chiral catalysts to ensure high enantiomeric purity. The subsequent steps include purification and crystallization to obtain the desired hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
®-4-aminochromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, aldehydes, and various substituted amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-aminochromane-6-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-4-aminochromane-6-carboxylic acid hydrochloride has potential applications as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its chiral nature is particularly important for developing drugs with high specificity and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of chiral catalysts and ligands, which are essential for various asymmetric synthesis processes. Its stability and solubility as a hydrochloride salt make it suitable for large-scale applications.
Mecanismo De Acción
The mechanism of action of ®-4-aminochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-aminochromane-6-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-aminochromane-6-carboxylic acid: The non-chiral version of the compound, lacking the specific interactions provided by chirality.
Chromane derivatives: Compounds with similar chromane structures but different functional groups.
Uniqueness
®-4-aminochromane-6-carboxylic acid hydrochloride is unique due to its chiral nature, which allows for specific interactions with biological targets and the ability to introduce chirality into other molecules. This makes it a valuable compound for research and industrial applications where enantiomeric purity is crucial.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5,8H,3-4,11H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
WCHNXUHUVRIZIC-MRVPVSSYSA-N |
SMILES isomérico |
C1COC2=C([C@@H]1N)C=C(C=C2)C(=O)O |
SMILES canónico |
C1COC2=C(C1N)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B12962939.png)
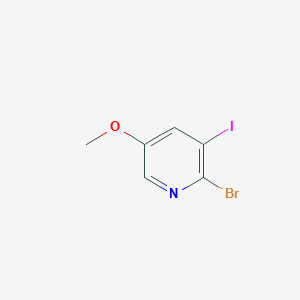
![(3R,3aR,3a1R,4S,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B12962947.png)
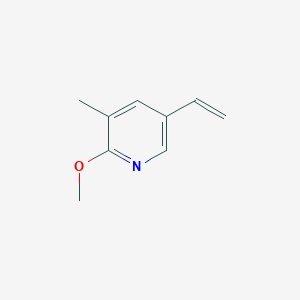
![2-Ethynyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12962954.png)


![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
